This compound has garnered attention in research for its potential as a modulator of chemokine receptors. Chemokine receptors play crucial roles in various biological processes, including inflammation, immune responses, and cell migration, making them attractive targets for therapeutic development.
Applications
4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has primarily been studied for its potential as a modulator of chemokine receptors. This activity makes it a promising candidate for research in various fields:
Compound Description: Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of metastatic breast cancer. It exhibits limited brain distribution due to its efflux by P-glycoprotein and breast cancer resistance protein at the blood-brain barrier. []
Relevance: Palbociclib, like 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, contains a central pyrimidine ring system. Although the core scaffold differs slightly (pyrido[2,3-d]pyrimidine vs. pyrimidine), both compounds feature a piperazine substituent at position 2 of the pyrimidine ring. This shared structural feature suggests potential similarities in their binding interactions with target proteins. []
Compound Description: This compound is identified as a process-related impurity of Palbociclib. []
Relevance: This compound shares a significant structural similarity with Palbociclib and, consequently, with 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine. It features the same pyrido[2,3-d]pyrimidine core with a piperazine-substituted pyridine at position 2, indicating a close synthetic relationship to Palbociclib and potential overlap in chemical properties with the target compound. []
Compound Description: This compound is another process-related impurity identified during Palbociclib synthesis. []
Relevance: Similar to the previous impurity, this compound features the core pyrido[2,3-d]pyrimidine structure and a piperazine-substituted pyridine at position 2, further strengthening the connection to Palbociclib and suggesting a potential relationship in chemical behavior with 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine. The presence of a t-butyloxycarbonyl protecting group on the piperazine highlights a common strategy in organic synthesis and further indicates potential synthetic pathways related to the target compound. []
Compound Description: Pictilisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), under investigation for the treatment of various cancers. It demonstrates limited brain distribution due to its efflux at the blood-brain barrier. []
Relevance: Pictilisib exhibits a clear structural relationship to 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine due to several shared features: both compounds contain a piperazine ring linked to a heterocyclic core. While Pictilisib uses a thieno[3,2-d]pyrimidine core, the target compound contains a pyrimidine. The presence of a morpholine substituent in both compounds further emphasizes their structural similarity. These common features indicate potential similarities in their pharmacological profiles and interactions with biological targets. []
Compound Description: GDC-0980 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR). It has been investigated for the treatment of various cancers and exhibits a low predicted human plasma clearance. [, , ]
Relevance: The structural resemblance of GDC-0980 to 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is evident. Both share a central piperazine ring connected to a thieno[3,2-d]pyrimidine core and a morpholine substituent. This structural similarity suggests a potential for similar pharmacological behavior and interactions with biological targets, particularly those involved in cancer pathways. [, , ]
Compound Description: GNE-317 is a PI3K inhibitor with good brain penetration, exhibiting uniform distribution throughout the brain in contrast to Pictilisib. []
Relevance: GNE-317, like 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, features a morpholine ring attached to a thieno[3,2-d]pyrimidine core. While the target compound has a piperazine at position 2 of the pyrimidine, GNE-317 has a pyrimidine at that position. This shared core structure and morpholine substituent indicate that these compounds likely belong to a similar chemical class and may exhibit overlapping pharmacological properties. []
Compound Description: CKIA is an iodine-124 labeled small molecule inhibitor of CDK4, showing promise as a potential radiotracer for tumor imaging. [, ]
Relevance: CKIA, similar to 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, features a piperazine ring. CKIA utilizes a pyrido[2,3-d]-pyrimidin-7-one core, while the target compound has a pyrimidine core. Both compounds share a focus on CDK inhibition and highlight the importance of the piperazine moiety in interacting with such targets. [, ]
Compound Description: CKIB, an iodine-124 labeled CDK4 inhibitor closely related to CKIA, also exhibits promising characteristics for potential use as a tumor imaging agent. [, ]
Relevance: Like CKIA and the target compound 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, CKIB possesses a piperazine ring. Although the core scaffold is a pyrido[2,3-d]-pyrimidin-7-one, the commonality of the piperazine substituent and the focus on CDK inhibition suggests a potential connection in their pharmacological properties and binding interactions. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.